molecular formula C9H8F3N3 B1436209 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene CAS No. 152710-91-3

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene

Cat. No.: B1436209
CAS No.: 152710-91-3
M. Wt: 215.17 g/mol
InChI Key: LLNUOERZVCLBMV-LURJTMIESA-N
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Description

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is an organic compound that contains an azide functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its chiral center, which makes it an interesting subject for stereochemical studies. The azide group is known for its reactivity and is often used in organic synthesis, particularly in click chemistry and other cycloaddition reactions.

Scientific Research Applications

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene has several applications in scientific research:

Safety and Hazards

The safety data and hazards associated with “(S)-4-Trifluoromethyl-alpha-methylbenzyl azide” are not available in the searched resources. Safety data sheets (SDS) usually provide this information for chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of (S)-4-Trifluoromethyl-alpha-methylbenzyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines, to form amines.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is unique due to its combination of a trifluoromethyl group, which imparts electron-withdrawing properties, and a chiral center, which makes it useful for stereochemical studies. Its reactivity as an azide also makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNUOERZVCLBMV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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